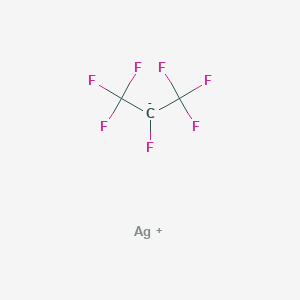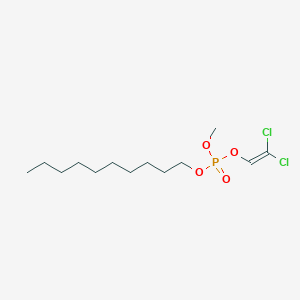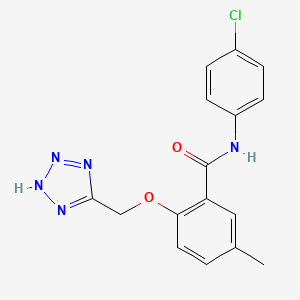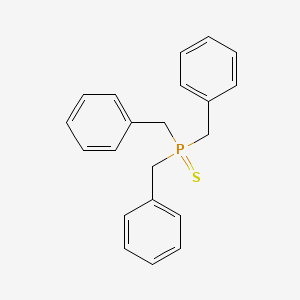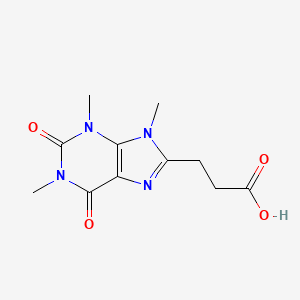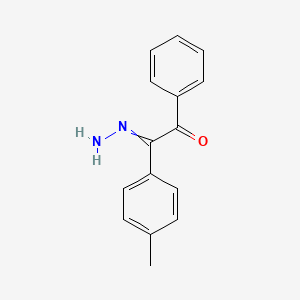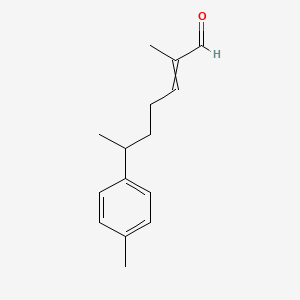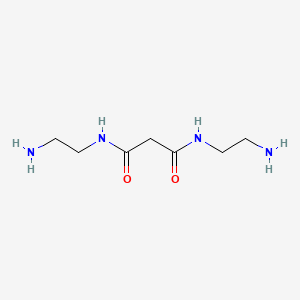
Propanediamide, N,N'-bis(2-aminoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, N,N’-bis(2-aminoethyl)-, also known as N,N’-bis(2-aminoethyl)propanediamide, is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of two aminoethyl groups attached to a propanediamide backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2-aminoethyl)- typically involves the reaction of 1,2-ethanediamine with diethyl malonate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of 1,2-ethanediamine with diethyl malonate.
Step 2: Purification of the product to obtain N,N’-bis(2-aminoethyl)propanediamide.
Industrial Production Methods
In industrial settings, the production of Propanediamide, N,N’-bis(2-aminoethyl)- is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Propanediamide, N,N’-bis(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Propanediamide, N,N’-bis(2-aminoethyl)- has a wide range of applications in scientific research, including:
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanediamide, N,N’-bis(2-aminoethyl)- involves its interaction with specific molecular targets. For example, it acts as a high-affinity copper (II) chelator, inhibiting mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This interaction affects various cellular pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2-aminoethyl)malonodiamide
- N,N’-bis(aminoethyl)malondiamide
- 1,4,8,11-tetraazaundecane-5,7-dione
Uniqueness
Propanediamide, N,N’-bis(2-aminoethyl)- is unique due to its specific structure and the presence of two aminoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for certain metal ions and unique reactivity patterns in chemical reactions.
Propiedades
Número CAS |
26144-45-6 |
|---|---|
Fórmula molecular |
C7H16N4O2 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N,N'-bis(2-aminoethyl)propanediamide |
InChI |
InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13) |
Clave InChI |
VESQKMRAHSVRFB-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CC(=O)NCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


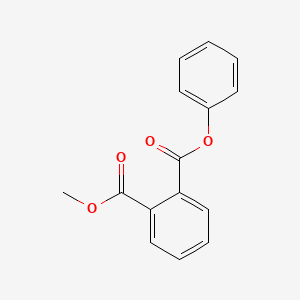
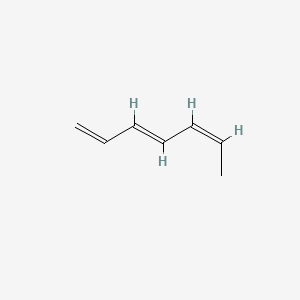
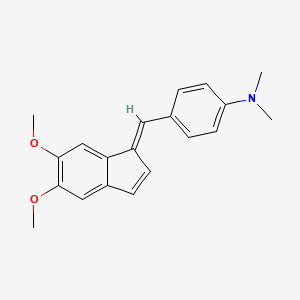
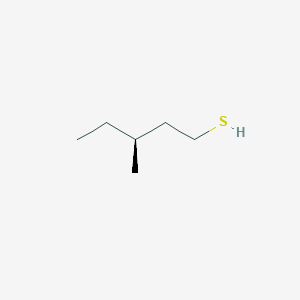

![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
